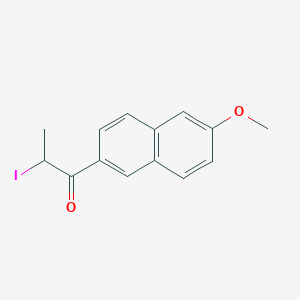
2-Iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one:
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one typically involves the iodination of a precursor compound. One common method is the iodination of 1-(6-methoxynaphthalen-2-yl)propan-1-one using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions: 2-Iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include carboxylic acids and ketones.
Reduction Reactions: Products include alcohols and alkanes.
科学的研究の応用
2-Iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one has several applications in scientific research, including:
作用機序
The mechanism of action of 2-Iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity. Additionally, the methoxy group can affect the compound’s lipophilicity and membrane permeability, impacting its overall biological activity .
類似化合物との比較
2-Bromo-1-(6-methoxynaphthalen-2-yl)propan-1-one: Similar structure but with a bromine atom instead of iodine.
2-Chloro-1-(6-methoxynaphthalen-2-yl)propan-1-one: Similar structure but with a chlorine atom instead of iodine.
2-Fluoro-1-(6-methoxynaphthalen-2-yl)propan-1-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in 2-Iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one makes it unique compared to its halogenated counterparts. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and interactions with other molecules. This can result in different chemical and biological properties, making it a valuable compound for specific applications .
特性
CAS番号 |
86479-05-2 |
|---|---|
分子式 |
C14H13IO2 |
分子量 |
340.16 g/mol |
IUPAC名 |
2-iodo-1-(6-methoxynaphthalen-2-yl)propan-1-one |
InChI |
InChI=1S/C14H13IO2/c1-9(15)14(16)12-4-3-11-8-13(17-2)6-5-10(11)7-12/h3-9H,1-2H3 |
InChIキー |
SWPCNFVZYHOPIM-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC2=C(C=C1)C=C(C=C2)OC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
![1-[2-(2-Chloro-6-methylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14395996.png)
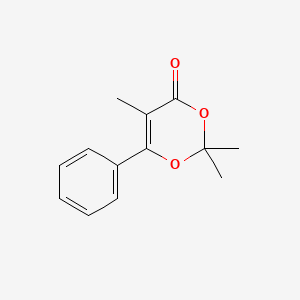
![12-Hexyl-7-phenyl-5,6,8,9,10,12-hexahydrobenzo[c]acridine](/img/structure/B14396012.png)
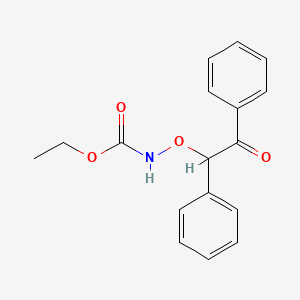
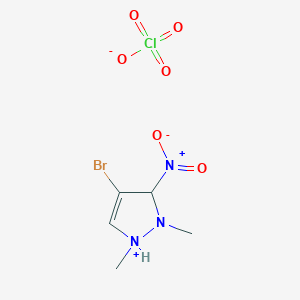
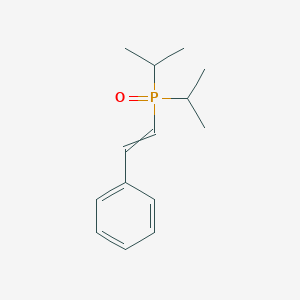
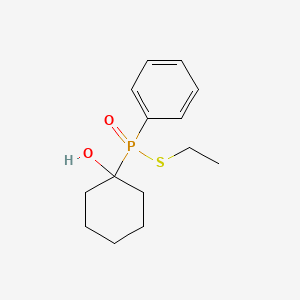
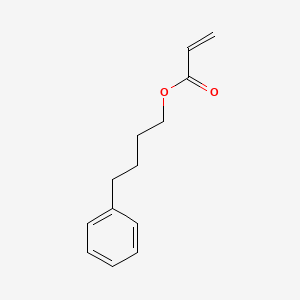
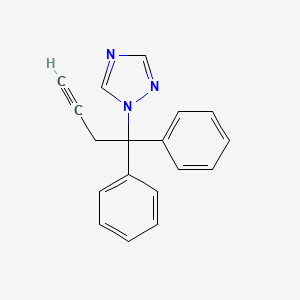
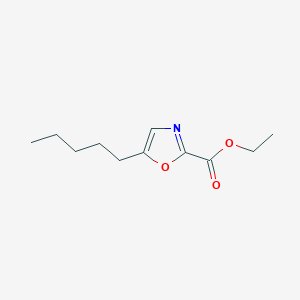
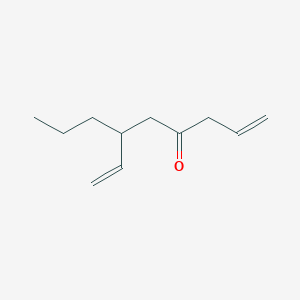
![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)
